An In-Depth Technical Guide to 2-Oxo-3-(4-phenylphenyl)propanoic acid
An In-Depth Technical Guide to 2-Oxo-3-(4-phenylphenyl)propanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Oxo-3-(4-phenylphenyl)propanoic acid, a significant alpha-keto acid in pharmaceutical sciences. Primarily recognized as a key impurity and metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Fenoprofen, this compound serves as a critical reference standard in drug quality control, manufacturing, and metabolic studies. This document details its chemical identifiers, physicochemical properties, synthesis pathways, analytical characterization methods, and its pivotal role in the context of drug development. The protocols and data presented herein are synthesized from authoritative sources to ensure technical accuracy and practical utility for professionals in the field.
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all chemical and biological research. 2-Oxo-3-(4-phenylphenyl)propanoic acid, also known as 4-biphenylpyruvic acid, is characterized by a biphenyl group attached to a pyruvic acid moiety.
Identifiers
A comprehensive list of identifiers is crucial for cross-referencing in databases and publications.
| Identifier | Value | Source |
| CAS Number | 39978-40-0 | |
| IUPAC Name | 2-oxo-3-[4-(phenyl)phenyl]propanoic acid | N/A |
| Synonyms | 4-Biphenylpyruvic acid, Fenoprofen Impurity O | [1] |
| Molecular Formula | C₁₅H₁₂O₃ | N/A |
| Molecular Weight | 240.26 g/mol | N/A |
| SMILES | O=C(O)C(=O)Cc1ccc(cc1)c2ccccc2 | N/A |
| InChIKey | QWBPFCDMWBHXSU-UHFFFAOYSA-N | N/A |
Physicochemical Properties
Understanding the physicochemical properties is essential for designing experimental protocols, including synthesis, purification, and formulation.
| Property | Value | Notes |
| Physical State | Solid (predicted) | N/A |
| pKa | 4.5 (related to Fenoprofen) | The carboxylic acid moiety dictates its acidic nature.[2] |
| Solubility | Soluble in organic solvents like DMSO, Methanol. | Solubility in aqueous solutions is pH-dependent.[3] |
| Melting Point | Not explicitly reported; related compounds melt >200°C. | Phenylpyruvic acid has a melting point of 262-268°C.[4] |
Role in Pharmaceutical Science: The Fenoprofen Connection
The primary significance of 2-Oxo-3-(4-phenylphenyl)propanoic acid stems from its relationship with Fenoprofen, a widely used NSAID for managing pain and inflammation.[5] Fenoprofen works by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[6][7]
This keto acid is relevant in two main contexts:
-
Metabolite: It is a product of the metabolic pathways of Fenoprofen in the body. The major urinary metabolites of Fenoprofen are its glucuronide conjugate and 4'-hydroxyfenoprofen glucuronide.[2][8]
-
Process Impurity: It can arise as an impurity during the synthesis of Fenoprofen, making its detection and quantification a critical aspect of quality control for the active pharmaceutical ingredient (API).
The presence of such impurities must be strictly controlled according to pharmacopoeial standards to ensure the safety and efficacy of the final drug product. Therefore, having access to pure 2-Oxo-3-(4-phenylphenyl)propanoic acid as a reference standard is indispensable for analytical method development and validation.[9]
Synthesis and Purification
The synthesis of 2-oxo-3-aromatic carboxylic acid derivatives is a well-established area of organic chemistry, often serving as precursors to alpha-amino acids or other pharmacologically active molecules.[4][10] A common and logical pathway for synthesizing the title compound involves the reaction of an aromatic pyruvic acid derivative with an electrophilic compound in a protic solvent.[10]
Conceptual Synthesis Workflow
A plausible synthetic route can be conceptualized based on established organic chemistry principles, such as the Friedel-Crafts acylation followed by further modification.
Caption: Conceptual workflow for the synthesis of 2-Oxo-3-(4-phenylphenyl)propanoic acid.
Detailed Protocol: Friedel-Crafts Acylation (Intermediate Step)
This protocol describes the synthesis of the intermediate, 3-(4-biphenylcarbonyl)propionic acid, which is a precursor to the target molecule.[11]
-
Reaction Setup: In a suitable reaction vessel, dissolve 135 g of anhydrous aluminum chloride (AlCl₃) in 500 mL of nitrobenzene.
-
Addition of Reactants: To the cooled solution (0-5°C), add 75 g of biphenyl, followed by the portion-wise addition of 50 g of succinic anhydride.
-
Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Workup: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction & Purification: The product is extracted with a suitable organic solvent. The intermediate, 3-(4-biphenylcarbonyl)propionic acid, is then purified, typically by recrystallization.[11]
Causality: Nitrobenzene is used as a solvent because it is inert under Friedel-Crafts conditions and can dissolve the reactants. Anhydrous AlCl₃ acts as the Lewis acid catalyst essential for activating the succinic anhydride. The acidic workup is critical to break down the product-catalyst complex and protonate the carboxylate.
Purification
Purification of the final product is typically achieved using silica gel column chromatography.[4] The choice of eluent (e.g., a mixture of ethyl acetate and hexane) is optimized to separate the product from any unreacted starting materials or byproducts.[4] The purity is then confirmed using the analytical methods described below.
Analytical Characterization
As a pharmaceutical reference standard, the identity and purity of 2-Oxo-3-(4-phenylphenyl)propanoic acid must be unequivocally established.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing purity and quantifying the compound in drug substances.
-
Principle: A reversed-phase HPLC method separates compounds based on their hydrophobicity. The title compound, being relatively nonpolar due to the biphenyl group, will have a distinct retention time on a C18 column.
-
Typical Conditions:
-
Column: Zirconia-based or standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent like acetonitrile.[9]
-
Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., 220 nm).[9]
-
Temperature: Elevated temperatures (e.g., 80°C) may be used to improve peak shape and resolution.[9]
-
Self-Validation: A successful HPLC method will show a sharp, symmetrical peak for the main compound, well-resolved from any impurities. Purity is typically reported as a percentage based on the area of the main peak relative to the total peak area.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system and the methylene protons adjacent to the ketone.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the compound's identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid C=O and O-H stretches, as well as the ketone C=O stretch.
Caption: Logical workflow for the analytical qualification of the reference standard.
Applications in Drug Development and Research
The utility of 2-Oxo-3-(4-phenylphenyl)propanoic acid extends beyond its role as an impurity standard. The biphenylpropanoic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents.[12] Derivatives have been explored for various biological activities.
-
Anti-inflammatory Agents: The structural similarity to NSAIDs makes this scaffold a starting point for designing new anti-inflammatory drugs.[11]
-
Anticancer and Antimicrobial Research: Modified derivatives of related phenylpropanoic acids have shown potential as anticancer and antimicrobial agents, highlighting the versatility of the core structure.[13][14]
By studying the biological activity of this specific keto acid, researchers can gain insights into the structure-activity relationships (SAR) of Fenoprofen and its metabolites, potentially informing the design of next-generation drugs with improved efficacy or safety profiles.
References
- Vertex AI Search. Fenoprofen. WikiMed Medical Encyclopedia.
- Drugs.com. (2024). Fenoprofen Monograph for Professionals.
- YouTube. (2025). Pharmacology of Fenoprofen Calcium (Nalfon).
- Drugs.com. (2025).
- Wikipedia. Fenoprofen.
- Venkatasai Life Sciences. Fenoprofen Impurity D.
- PubChem. 2-Oxo-4-phenylbutyric acid.
- Benchchem. Synthesis of 3-(4-Phenylphenyl)propanoic Acid.
- Google Patents.
- European Patent Office. (1994).
- Benchchem. Application Notes and Protocols: Leveraging 3-(4-Phenylphenyl)
- Benchchem. An In-depth Technical Guide to the Antimicrobial Properties of 3-(4-Phenylphenyl)
- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC, NIH.
- Klimešová, V., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)
- CRO Molecules. benzyl N-[(2S)-3-hydroxy-1-[(2E) - Cro Molecules.
- Selleck Chemicals. 2-Oxo-3-phenylpropanoic acid. Q==)
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